7-Methoxy-5-methylbenzofuran-3-carboxylic acid
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Overview
Description
7-Methoxy-5-methylbenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methoxy group at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 3rd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methylbenzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-4-methoxy-6-methylbenzoic acid can yield the desired benzofuran derivative. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-5-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other substituents on the benzofuran ring.
Scientific Research Applications
7-Methoxy-5-methylbenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methylbenzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to desired biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Methoxy-3-methylbenzofuran-2-carboxylic acid
- 7-Methoxy-6-methylbenzofuran-3-carboxylic acid
- 6-Methoxy-5-methylbenzofuran-3-carboxylic acid
Comparison: 7-Methoxy-5-methylbenzofuran-3-carboxylic acid is unique due to the specific positions of its functional groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility. The presence of the methoxy group at the 7th position and the methyl group at the 5th position can significantly impact its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methoxy-5-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-3-7-8(11(12)13)5-15-10(7)9(4-6)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VJEJEWIHJLYYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC=C2C(=O)O |
Origin of Product |
United States |
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